molecular formula C9H7N3 B6180485 6-ethynyl-1H-indazol-3-amine CAS No. 2648944-87-8

6-ethynyl-1H-indazol-3-amine

Cat. No.: B6180485
CAS No.: 2648944-87-8
M. Wt: 157.2
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Description

6-Ethynyl-1H-indazol-3-amine is a synthetically versatile chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. Its core structure combines a 3-aminoindazole hinge-binding motif, common in many kinase inhibitors, with a 6-ethynyl substituent that provides a strategic handle for further structural elaboration via click chemistry or Sonogashira coupling. The primary research value of this compound lies in its application as a key intermediate for developing potent kinase inhibitors. Specifically, derivatives incorporating the 3-aminoindazole pharmacophore have been designed as novel Bcr-Abl kinase inhibitors for the treatment of chronic myelogenous leukemia (CML), including resistant forms. The ethynyl linker is a critical structural feature that allows the molecule to traverse the ATP-binding pocket of kinases and bypass steric clashes caused by gatekeeper mutations, such as the T315I mutation in Bcr-Abl, a common mechanism of drug resistance . This strategic design, inspired by inhibitors like ponatinib, enables the resulting compounds to inhibit both native Bcr-Abl and its therapy-resistant mutants . Beyond Bcr-Abl, the 3-aminoindazole motif is a privileged structure in kinase inhibitor design and is found in compounds targeting various oncogenic kinases, including VEGFR, FLT3, c-KIT, and c-Met . The this compound scaffold thus represents a valuable building block for researchers synthesizing and optimizing novel small-molecule therapeutics for oncology and other disease areas. Please note: This product is intended for research purposes only and is not for human, veterinary, or household use.

Properties

CAS No.

2648944-87-8

Molecular Formula

C9H7N3

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 6 Ethynyl 1h Indazol 3 Amine and Its Analogs

Established Synthetic Routes to the 1H-Indazol-3-amine Core

The formation of the 1H-indazol-3-amine nucleus is the foundational step in the synthesis. This bicyclic system, consisting of a fused benzene (B151609) and pyrazole (B372694) ring, can be constructed through various cyclization and functionalization strategies.

Cyclization Reactions for Benzopyrazole Ring Formation

The creation of the indazole ring, also known as a benzopyrazole ring, is most commonly achieved through intramolecular cyclization reactions. A highly effective and widely utilized method for generating the 3-aminoindazole scaffold is the reaction of an ortho-halobenzonitrile with hydrazine (B178648). nih.govsemanticscholar.org This approach is advantageous as it forms the pyrazole ring and installs the C3-amine group in a single, often high-yielding, step. For instance, refluxing a substituted 2-fluorobenzonitrile (B118710) with hydrazine hydrate (B1144303) can directly produce the corresponding 1H-indazol-3-amine. nih.gov

Other notable methods for indazole ring formation include:

Cadogan Reductive Cyclization: This involves the reductive cyclization of ortho-nitrobenzylidene anilines, promoted by a reducing agent like tri-n-butylphosphine, to yield 2H-indazoles. acs.org

Intramolecular C-H Amination: Silver-mediated intramolecular oxidative C-H amination provides a pathway to construct a variety of 3-substituted indazoles. nih.gov

From Arylhydrazones: The synthesis of 1H-indazoles can be achieved from arylhydrazones through direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA). nih.gov

Transition Metal-Catalyzed Cyclizations: Modern methods include rhodium-catalyzed C-H activation and C-N/N-N coupling of imidate esters with nitrosobenzenes to form the indazole ring system under redox-neutral conditions. nih.gov

MethodStarting MaterialsKey Reagents/ConditionsProductReference(s)
Hydrazine Cyclization o-HalobenzonitrileHydrazine hydrate, heat1H-Indazol-3-amine nih.govsemanticscholar.org
Cadogan Cyclization o-Imino-nitrobenzeneTri-n-butylphosphine2H-Indazole acs.org
Intramolecular C-H Amination (o-Alkylphenyl)hydrazineSilver(I) oxidant1H-Indazole nih.gov
From Arylhydrazones ArylhydrazonePIFA (oxidant)1H-Indazole nih.gov
Rh-Catalyzed C-H Activation Imidate ester, NitrosobenzeneRhodium and Copper catalysts1H-Indazole nih.gov

Amination Strategies at the C3 Position

While incorporating the 3-amino group during the cyclization process is highly efficient, strategies also exist for its introduction onto a pre-formed indazole ring. Direct amination at the C3 position is challenging due to the electron-rich nature of the heterocyclic ring. mit.edu Therefore, this transformation is typically achieved via a functional group interconversion, most commonly starting from a 3-haloindazole.

The process generally involves two steps:

Halogenation at C3: An N-protected indazole (e.g., with a Boc or SEM group) is first halogenated at the C3 position. Iodination and bromination are the most common halogenations reported. chim.it For example, 3-iodoindazoles can be obtained in good yields by treating the corresponding N-protected indazole with iodine and a base like potassium hydroxide (B78521) in a solvent such as DMF. chim.it

Nucleophilic Substitution/Cross-Coupling: The resulting 3-haloindazole can then undergo amination. This can be achieved through transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr) with an appropriate amine source.

Strategies for Regioselective Introduction of the Ethynyl (B1212043) Moiety at the C6 Position

To synthesize 6-ethynyl-1H-indazol-3-amine, an ethynyl group must be selectively installed at the C6 position of the indazole core. This is almost exclusively accomplished through modern cross-coupling reactions, which require a precursor bearing a leaving group, typically a halide, at the target position. The synthesis of a 6-halo-1H-indazol-3-amine precursor follows the cyclization methods described in section 2.1.1, starting from a suitably di-substituted benzonitrile (B105546) (e.g., 4-bromo-2-fluorobenzonitrile).

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is the premier method for forming carbon-carbon bonds between sp- and sp²-hybridized carbon atoms, making it ideal for the ethynylation of aryl halides. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. youtube.com

The general sequence for the synthesis of this compound via this method is:

N-Protection: The 1H-indazol-3-amine precursor, such as 6-bromo-1H-indazol-3-amine, is often protected at the N1 position (e.g., with a tert-butyloxycarbonyl (Boc) group) to prevent side reactions during the coupling step. nih.gov

Sonogashira Coupling: The N-protected 6-halo-indazole is then reacted with a terminal alkyne. A common reagent for this purpose is trimethylsilylacetylene (B32187) (TMSA), which introduces a protected ethynyl group. wikipedia.orgnih.gov The reaction is catalyzed by a palladium source, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt, typically CuI, in the presence of an amine base like triethylamine. nih.gov

Deprotection: The reaction yields the N-protected, 6-(trimethylsilylethynyl)-substituted indazole. The trimethylsilyl (B98337) group is subsequently removed under mild conditions, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, to reveal the terminal alkyne. wikipedia.org Finally, the N1-protecting group (e.g., Boc) is cleaved, typically with an acid like trifluoroacetic acid (TFA), to afford the final product, this compound. nih.gov

ComponentTypical ExamplesFunctionReference(s)
Aryl Halide N-Boc-6-bromo-1H-indazol-3-amineElectrophile nih.govresearchgate.net
Alkyne Trimethylsilylacetylene (TMSA), PhenylacetyleneNucleophile source wikipedia.orgnih.gov
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(OAc)₂Catalyzes the cross-coupling cycle libretexts.orgnih.gov
Copper(I) Co-catalyst Copper(I) iodide (CuI)Activates the alkyne youtube.comnih.gov
Base Triethylamine (Et₃N), Diisopropylamine (DIPA)Deprotonates the alkyne, neutralizes HX youtube.comnih.gov
Solvent Acetonitrile (B52724) (CH₃CN), Tetrahydrofuran (THF)Reaction medium nih.gov

Other Carbon-Carbon Bond Forming Methodologies

While the Sonogashira coupling is the most prevalent and efficient method for the direct ethynylation of the indazole core, other palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Stille are well-established for introducing aryl, vinyl, and alkyl substituents, respectively. researchgate.net However, for the specific task of installing an ethynyl moiety, the Sonogashira reaction remains the methodology of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of terminal alkynes. Alternative strategies for this specific C-C bond formation are not commonly reported in the literature, underscoring the dominance and reliability of the Sonogashira protocol.

Approaches to Control Regioselectivity in Indazole Annulation

The control of regioselectivity in the synthesis of substituted indazoles like this compound is determined at the very beginning of the synthetic sequence. The substitution pattern on the final indazole product is dictated by the substitution pattern of the aromatic precursor used for the cyclization reaction.

To obtain a 6-substituted indazole, one must start with a benzene derivative that has the desired substituent (or a precursor to it) at the para-position relative to the group that will become C7 of the indazole ring. For the synthesis of 6-bromo-1H-indazol-3-amine, a key precursor for the target molecule, the required starting material is 4-bromo-2-fluorobenzonitrile.

In this precursor:

The nitrile group at C1 and the fluorine atom at C2 are positioned ortho to each other, facilitating the cyclization reaction with hydrazine to form the pyrazole ring fused at the 1,2-positions of the benzene ring. The nitrile carbon becomes C3 of the indazole, and its nitrogen, along with the hydrazine, forms the 3-amino group.

The bromine atom is at the C4 position of the benzonitrile ring. Upon cyclization, this position corresponds to the C6 position of the newly formed 1H-indazole ring system.

Therefore, the regiochemical outcome is not controlled during the cyclization (annulation) itself, but is pre-determined by the careful selection of a starting material with the correct isomeric arrangement of functional groups. This principle allows for the synthesis of various regioselectively substituted indazoles by simply choosing the appropriately substituted ortho-halobenzonitrile precursor. researchgate.net

Differentiation of N1 and N2 Tautomeric Forms

The indazole ring system exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form and predominates in various states, including gas-phase, solution, and solid states. However, the 2H isomer can also be formed, often as a kinetic product, and certain derivatives are found in nature. The differentiation and selective synthesis of these tautomers are critical in medicinal chemistry, as the position of the substituent on the nitrogen atom can significantly influence biological activity.

Several factors influence the regioselectivity of N-alkylation or N-acylation, including the stability of the tautomers, the nature of the reagents, and the reaction conditions.

Reagent and Substrate Influence : The choice of alkylating or acylating agent can direct the substitution. For instance, trimethyloxonium (B1219515) tetrafluoroborate (B81430) has been used for the regioselective synthesis of N2-alkylated isomers. The substituents already present on the indazole ring can also create steric or electronic effects that favor one tautomer over the other.

Photochemical Interconversion : An innovative approach for managing indazole tautomers involves photochemistry. Studies have demonstrated that 1H- and 2H-indazoles can be directly interconverted into benzimidazoles through a photochemical strategy. This process involves an initial excited-state tautomerization of the 1H-indazole, followed by a photochemical rearrangement of the resulting 2H-isomer, proceeding under mild conditions without additional reagents.

Table 1: Factors Influencing N1 vs. N2 Selectivity in Indazole Synthesis
FactorFavors N1 Isomer (Thermodynamic)Favors N2 Isomer (Kinetic)Reference
StabilityGenerally more stable; predominates in most conditions.Less stable but can be formed as the kinetic product.
Reaction ControlEquilibrium conditions.Lower activation energy pathway, preventing equilibration.
Specific ReagentsOften the major product in standard nucleophilic substitutions (e.g., with halo esters).Specific alkylating agents like trialkyloxonium salts.
External Stimuli-Photochemical irradiation can induce tautomerization from 1H to 2H forms.

Positional Functionalization of the Benzene Moiety

Achieving the specific substitution pattern of this compound requires methods for regioselective functionalization of the benzene portion of the indazole core. This is often accomplished through late-stage C-H functionalization or by building the ring from an already substituted precursor.

A common and powerful strategy involves the initial synthesis of a halogenated indazole, which then serves as a versatile handle for introducing a wide variety of functional groups via metal-catalyzed cross-coupling reactions. For instance, the synthesis of 3-aminoindazoles can start from 2-halobenzonitriles. A typical route to a precursor for the target molecule could involve:

Reaction of a 6-halo-2-fluorobenzonitrile with hydrazine hydrate to form a 6-halo-1H-indazol-3-amine.

Introduction of the ethynyl group at the 6-position via a Sonogashira cross-coupling reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst.

Similarly, Suzuki-Miyaura cross-coupling reactions are widely used to introduce aryl or other carbon-based substituents onto the indazole ring. The C3 position can also be functionalized directly through halogenation, particularly iodination or bromination, creating intermediates for further coupling reactions.

Exploration of Novel and Green Synthetic Protocols

Recent advancements in organic synthesis have emphasized the development of more sustainable, efficient, and environmentally friendly methods. This trend is reflected in the synthesis of indazoles, with significant progress in metal-free, photochemical, and other green chemistry approaches.

Metal-Free Catalysis and Reaction Conditions

While metal-catalyzed reactions are powerful, they often involve costly, toxic, and difficult-to-remove catalysts. Consequently, metal-free alternatives for indazole synthesis are highly desirable.

One notable metal-free method involves the synthesis of 1H-indazoles from o-aminobenzoximes. This reaction proceeds under extremely mild conditions (0–23 °C) using methanesulfonyl chloride and triethylamine, is amenable to scale-up, and produces the desired indazoles in good to excellent yields. Another approach is the one-pot reaction of readily available 2-aminophenones with hydroxylamine (B1172632) derivatives, which is operationally simple and tolerant of air and moisture. Furthermore, metal-free regioselective halogenation of 2H-indazoles has been achieved using N-halosuccinimides, featuring environmentally friendly solvents and mild conditions.

Table 2: Examples of Metal-Free Indazole Synthesis
Starting MaterialKey Reagents/ConditionsProduct TypeReference
o-AminobenzoximesMethanesulfonyl chloride, triethylamine1H-Indazoles
2-AminophenonesHydroxylamine derivativesIndazoles
2H-IndazolesN-Halosuccinimide (NBS, NCS)Halogenated 2H-Indazoles
2-(Ethynyl)aryltriazenesVisible light or heat (50 °C)2H-Indazoles

Photochemical and Thermochemical Indazole Synthesis

The use of light or heat as a reagentless activation method represents a green and efficient synthetic strategy. Photochemical and thermochemical routes to indazoles have been developed that operate under mild, metal-free conditions.

For example, 2H-indazole skeletons can be synthesized from 2-((aryl/alkyl/H)ethynyl))aryltriazenes. Under visible-light irradiation at room temperature, these precursors react with arylsulfinic acids to yield 3-functionalized 2H-indazoles without an external photocatalyst. Alternatively, a thermochemical approach involves heating the same precursors at 50 °C in air to produce 2H-indazole-3-carbaldehydes. Another innovative photo-organic method achieves a metal- and hydrogen-source-free deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light to give 2H-indazoles in excellent yields.

Sustainable and Efficient Synthesis Techniques

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like indazoles. This includes the use of sustainable solvents, recyclable catalysts, and energy-efficient processes.

Green Solvents : Researchers have developed synthetic protocols that utilize environmentally benign solvents. One such method for synthesizing 2H-indazoles employs copper(I) oxide nanoparticles in polyethylene (B3416737) glycol (PEG-400), a green and recyclable solvent. Water has also been used as a solvent for the direct fluorination of 2H-indazoles under ambient air.

Heterogeneous Catalysis : To address the issue of catalyst separation and reuse, heterogeneous catalysts have been developed. A sustainable synthesis of 2H-indazoles uses copper oxide nanoparticles supported on activated carbon. This nanocatalyst is effective, can be easily recovered, and has been demonstrated in gram-scale synthesis.

Electrochemical Methods : Organic electrosynthesis offers a green alternative to traditional methods by using electricity to drive reactions, thus avoiding the need for stoichiometric chemical oxidants or reductants. A green electrochemical approach has been reported for the regioselective C3-H trifluoro/difluoromethylation of 2H-indazoles at room temperature.

Chemical Reactivity and Derivatization of 6 Ethynyl 1h Indazol 3 Amine

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne at the C6 position is a highly valuable functional handle, primarily exploited for its ability to participate in reliable and efficient coupling reactions.

Click Chemistry Applications (e.g., Copper(I)-Catalyzed Azide–Alkyne Cycloaddition)

The ethynyl group of 6-ethynyl-1H-indazol-3-amine is ideally suited for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is renowned for its high yields, mild reaction conditions, tolerance of a wide range of functional groups, and formation of a single, stable 1,4-disubstituted 1,2,3-triazole product. The reaction involves the coupling of the terminal alkyne on the indazole with an organic azide in the presence of a copper(I) catalyst.

The resulting triazole ring is not merely a linker; it is a rigid, planar, and metabolically stable bioisostere for the amide bond, capable of engaging in hydrogen bonding and dipole interactions. This strategy has been widely used to link the indazole core to other pharmacophores or molecular probes.

Table 1: Example of CuAAC Reaction with this compound

Reactant 1 Reactant 2 Catalyst System Product
This compound Benzyl Azide CuSO₄·5H₂O, Sodium Ascorbate 6-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1H-indazol-3-amine
This compound Azido-PEG linker CuI PEGylated 6-(1H-1,2,3-triazol-4-yl)-1H-indazol-3-amine

Advanced Alkyne Functionalization Reactions

Beyond click chemistry, the terminal alkyne can undergo various other carbon-carbon bond-forming reactions. The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction, is a prominent example. organic-chemistry.org This reaction allows for the direct connection of the ethynyl group with aryl or vinyl halides, providing a powerful method for constructing complex molecular architectures. This enables the synthesis of extended π-conjugated systems, which can be valuable in the development of materials with specific electronic or photophysical properties. organic-chemistry.orgnih.gov

For instance, reacting this compound with an aryl iodide under Sonogashira conditions would yield a 6-(arylethynyl)-1H-indazol-3-amine derivative. This reaction significantly expands the diversity of structures that can be accessed from this starting material.

Transformations Involving the Amine Functionality at C3

The primary amine at the C3 position of the indazole ring is a key site for modification, allowing for the introduction of a wide array of substituents to modulate the compound's biological activity and physical properties.

Acylation and Alkylation Reactions for Amide and Amine Derivatives

The nucleophilic nature of the 3-amino group facilitates straightforward acylation and alkylation reactions.

Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide derivatives. For example, treatment with chloroacetic anhydride under basic conditions yields the corresponding N-(6-ethynyl-1H-indazol-3-yl)-2-chloroacetamide. nih.gov These amide derivatives are prevalent in medicinal chemistry, as the amide bond can act as a crucial hydrogen bond donor or acceptor, influencing binding to biological targets. nih.gov

Alkylation: The amine can also undergo alkylation with alkyl halides or other electrophiles to produce secondary or tertiary amine derivatives. However, controlling the degree of alkylation can sometimes be challenging, potentially leading to mixtures of mono- and di-alkylated products.

Table 2: Examples of C3-Amine Functionalization

Reaction Type Reagent Product Class
Acylation Acetyl Chloride N-(6-ethynyl-1H-indazol-3-yl)acetamide
Acylation Benzoic Acid, HATU N-(6-ethynyl-1H-indazol-3-yl)benzamide
Alkylation Benzyl Bromide, K₂CO₃ N-Benzyl-6-ethynyl-1H-indazol-3-amine

Condensation and Cyclization Reactions Utilizing the Amine Group

The 3-aminoindazole moiety is a versatile synthon for the construction of fused heterocyclic systems. researchgate.netnih.gov The primary amine can participate in condensation reactions with bifunctional molecules like diketones, ketoesters, or α,β-unsaturated ketones, leading to the formation of new rings fused to the indazole core. researchgate.net

These reactions often proceed through the initial formation of an enamine or imine intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final aromatic system. For example, reactions with 1,3-dicarbonyl compounds can lead to the formation of pyrimido[1,2-b]indazole derivatives. dntb.gov.ua Such annulation strategies are powerful tools for creating novel, rigid, and structurally complex scaffolds for drug discovery. researchgate.net

Classic named reactions, such as the Skraup synthesis (for quinoline formation) or the Pictet-Spengler reaction (for β-carboline formation), can also be adapted, using the 3-aminoindazole as the amine component to build complex polycyclic structures. researchgate.netwikipedia.orgchempedia.infoebrary.net

Functionalization of the Indazole Heterocycle

The indazole ring itself, a bicyclic aromatic system, is amenable to further functionalization through several strategies, including substitution at the ring nitrogens or at the C-H bonds of the benzene (B151609) portion.

N-Alkylation and N-Arylation: The indazole core contains two nitrogen atoms (N1 and N2), and alkylation or arylation typically results in a mixture of N1 and N2 isomers. The regioselectivity of these reactions is influenced by factors such as the nature of the substituent on the indazole ring, the electrophile used, and the reaction conditions (base, solvent). beilstein-journals.orgd-nb.infonih.gov For many 1H-indazoles, the N1-substituted product is thermodynamically more stable. nih.gov Developing regioselective protocols is crucial for synthesizing specific isomers, which often exhibit different biological activities. d-nb.info

C-H Functionalization: Direct functionalization of the C-H bonds on the benzene ring portion of the indazole is a modern and atom-economical approach to introduce further complexity. nih.govresearchgate.net Transition-metal-catalyzed methods, particularly using palladium or rhodium, have been developed for the direct arylation of indazoles. nih.gov While the C3 position is often challenging to functionalize directly on a 1H-indazole due to its electronic properties, functionalization at other positions (C4, C5, or C7) can be achieved, sometimes guided by directing groups placed elsewhere on the molecule. nih.govnih.govmdpi.com For this compound, the positions C4, C5, and C7 are potential sites for such late-stage modifications.

Electrophilic and Nucleophilic Substitutions on the Indazole Ring

The indazole ring is an aromatic system, and its reactivity in electrophilic aromatic substitution (EAS) reactions is significantly influenced by the attached substituents. The 3-amino group is a potent activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the ethynyl group is generally considered a deactivating group and a meta-director for electrophilic attack due to its electron-withdrawing inductive effect.

In the case of this compound, the powerful activating and directing effect of the 3-amino group is expected to dominate. Electrophilic attack is therefore predicted to occur at the positions ortho and para to the amino group. The available positions on the carbocyclic ring are C4, C5, and C7. The C4 and C2 positions are ortho to the 3-amino group, while the C6 position is para. However, the C6 position is already substituted with the ethynyl group. Therefore, electrophilic substitution is most likely to occur at the C4 and C7 positions. The C2 position is part of the pyrazole (B372694) ring and generally less susceptible to electrophilic attack compared to the benzo-fused ring.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

PositionRelationship to 3-Amino GroupRelationship to 6-Ethynyl GroupPredicted Reactivity
C4orthometaActivated
C5metaorthoDeactivated
C7orthoparaActivated

Nucleophilic aromatic substitution (NAS) on the indazole ring of this compound is generally not favored unless the ring is activated by strong electron-withdrawing groups, which are absent in this molecule. However, if a suitable leaving group, such as a halogen, were introduced at a position activated by an electron-withdrawing group, NAS could become a viable reaction pathway.

Site-Selective Derivatization at Other Positions (e.g., N1, N2, C5, C7)

The presence of two nitrogen atoms in the pyrazole moiety of the indazole ring allows for selective derivatization at the N1 and N2 positions. The regioselectivity of N-alkylation and N-arylation is a well-studied aspect of indazole chemistry and is influenced by factors such as the nature of the electrophile, the base used, and the solvent.

Generally, the N1-substituted indazole is the thermodynamically more stable isomer, while the N2-substituted product is often formed under kinetic control. For 3-aminoindazoles, N1-alkylation is frequently the major product, especially under thermodynamic conditions. The choice of reaction conditions can therefore be used to selectively obtain either the N1 or N2 derivative. For instance, using a strong base like sodium hydride in a polar aprotic solvent often favors N1-alkylation.

Factors Influencing N1 vs. N2 Selectivity in Indazole Alkylation:

FactorFavors N1-AlkylationFavors N2-Alkylation
Control ThermodynamicKinetic
Base Strong, non-coordinating (e.g., NaH)Weaker, coordinating (e.g., K2CO3)
Solvent Polar aprotic (e.g., DMF, THF)Less polar (e.g., Toluene)
Temperature HigherLower

Functionalization at the C5 and C7 positions of the carbocyclic ring can be achieved through various methods. As discussed in the context of electrophilic aromatic substitution, these positions are activated by the 3-amino group, making them susceptible to reactions like halogenation, nitration, and Friedel-Crafts reactions. Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, on a halogenated precursor would allow for the introduction of a wide range of substituents at these positions.

Combinatorial Synthesis and Library Generation of Derivatives

The structural features of this compound make it an attractive scaffold for the generation of chemical libraries for drug discovery and other applications. The presence of multiple reactive sites allows for the systematic introduction of diverse substituents, leading to a large number of derivatives. Both solid-phase and solution-phase parallel synthesis methodologies are applicable for the construction of indazole-based libraries. nih.gov

A general strategy for the combinatorial derivatization of this compound could involve a multi-step sequence where different building blocks are introduced at various positions. For example, a library could be generated by:

N-alkylation/arylation: A diverse set of alkyl or aryl halides could be reacted with the scaffold to introduce variety at the N1 or N2 position.

Derivatization of the 3-amino group: The amino group can be acylated, sulfonated, or used in reductive amination reactions to introduce a wide array of substituents.

Modification of the 6-ethynyl group: The terminal alkyne can undergo various reactions, such as Sonogashira coupling, click chemistry (cycloaddition with azides), or hydration to introduce further diversity.

Functionalization of the indazole ring: As discussed, the C4 and C7 positions could be functionalized, for example, through halogenation followed by cross-coupling reactions.

Illustrative Combinatorial Synthesis Scheme:

StepPosition of DerivatizationReaction TypeExample Reagents
1N1 / N2Alkylation / ArylationR-X (Alkyl/Aryl Halides)
23-AminoAcylationR-COCl (Acyl Chlorides)
36-EthynylSonogashira CouplingR'-I (Aryl Iodides), Pd catalyst
4C7HalogenationNBS, NCS
5C7-HalogenSuzuki CouplingR''-B(OH)2 (Boronic Acids), Pd catalyst

By employing a matrix approach where different sets of building blocks are used in each step, a large and diverse library of this compound derivatives can be efficiently synthesized. Such libraries are valuable resources for high-throughput screening campaigns aimed at identifying new bioactive molecules.

Biological Activities and Structure Activity Relationship Sar Studies

General Biological Significance of Indazole Derivatives in Target Modulation

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in a wide array of pharmacologically active compounds. nih.govresearchgate.net This bicyclic structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a versatile framework for developing agents that modulate various biological targets. nih.govrsc.org Indazole derivatives are particularly significant as protein kinase inhibitors, a class of drugs that has transformed the treatment of diseases like cancer. rsc.orgrsc.org

Many approved anti-cancer drugs incorporate the indazole core, demonstrating its effectiveness in targeting key signaling pathways involved in tumor growth and proliferation. rsc.orgrsc.org Examples include Axitinib, a vascular endothelial growth factor receptor (VEGFR) inhibitor; Pazopanib, a multi-kinase inhibitor; and Entrectinib, which targets tropomyosin receptor kinases among others. rsc.orgresearchgate.net The therapeutic value of these molecules stems from the ability of the indazole scaffold to act as a bioisostere for other heterocyclic systems, such as purines, enabling it to bind effectively to the ATP-binding site of kinases. mdpi.com The planar nature of the indazole ring allows for diverse functionalization, leading to compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-HIV properties, though their application in oncology remains the most extensively explored. nih.govresearchgate.netnih.gov

Molecular Basis for Biological Interactions of 6-Ethynyl-1H-indazol-3-amine Scaffolds

The therapeutic efficacy of indazole-based compounds, particularly in kinase inhibition, is rooted in their specific molecular interactions within the target's active site. The 1H-indazole-3-amine structure is recognized as a highly effective "hinge-binding" fragment. nih.gov The hinge region of a kinase is a flexible loop connecting the N- and C-lobes of the catalytic domain, and it plays a crucial role in anchoring ATP. Small molecule inhibitors that mimic this interaction can effectively block the kinase's activity. nih.gov

Molecular docking studies have elucidated that the indazole core of these inhibitors forms critical hydrogen bonds with backbone atoms of amino acid residues in the hinge region. nih.gov For instance, in inhibitors targeting Polo-like kinase 4 (PLK4), the indazole nucleus forms key hydrogen bonds with the residues Glu-90 and Cys-92. nih.gov Similarly, in the context of VEGFR2, the indazole moiety can interact with key amino acids like Lys868. nih.gov The nitrogen atoms of the indazole ring act as hydrogen bond donors and acceptors, securing the inhibitor in the ATP-binding pocket and preventing the binding of the natural substrate, ATP. nih.govnih.gov This foundational interaction is a cornerstone of the mechanism of action for many indazole-based kinase inhibitors.

Structure-Activity Relationship (SAR) of this compound Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For analogs of this compound, SAR investigations focus on how modifications to different parts of the molecule—the ethynyl (B1212043) group, the indazole core, and the amine substituent—affect biological activity.

The ethynyl group is a key functional moiety that can significantly influence a compound's biological profile. In a series of 3-ethynyl-1H-indazoles developed as inhibitors of the PI3K/AKT/mTOR pathway, the ethynyl group was found to be important for activity. nih.gov While these compounds feature the ethynyl group at a different position (C3 instead of C6), the findings offer valuable insights. The studies demonstrated that compounds containing this moiety exhibited low micromolar inhibition against critical kinases like PI3K, PDK1, and mTOR. nih.gov The modification or replacement of the ethynyl group or its associated linkers can alter the compound's interaction with the target protein, thereby affecting both its potency and its selectivity profile across different kinases. nih.gov

Modifications to the indazole core and the 3-amine group are critical for tuning molecular efficacy. SAR studies have revealed that aryl groups at the C3 and C6 positions of the indazole core are crucial for inhibitory activities. nih.gov

In one study on 1H-indazole-3-amine derivatives, substituents at the C-5 position of the indazole ring were shown to have a significant impact. nih.gov For instance, the presence of a para-fluorine atom on a phenyl substituent at C-5 was found to be important for antitumor activity. nih.gov When a 3-fluorophenyl group was replaced by a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group, the inhibitory activity against the K562 chronic myeloid leukemia cell line decreased significantly. nih.gov

Furthermore, substituents on the amide group attached to the C-3 amine also play a vital role. The introduction of fluorine-containing groups, such as a trifluoromethyl (CF3) group, on the N-aryl substituent often leads to enhanced activity. nih.gov This is potentially because the fluorine atom can improve cell permeability by modulating lipophilicity or engage in direct, favorable interactions with the target protein. nih.gov

Inhibitory Activity (IC₅₀) of 1H-indazole-3-amine Analogs Against K562 Cancer Cell Line nih.gov
Compound IDR1 (Substituent at Indazole C-5)R2 (Substituent on N-aryl group)IC₅₀ (µM)
6m3-F-4-Cl-phenyl3,4-diCl17.91
6n3-F-4-Cl-phenyl4-OCH₃13.33
6o3-F-4-Cl-phenyl4-CF₃5.15
6p3-F-4-Cl-phenyl2-Cl>50
6q3,4-diCl-phenyl2,4-diF5.61
6r3,4-diCl-phenyl4-Cl10.03
6s3,4-diCl-phenyl4-Br10.78
6t3,4-diCl-phenyl4-CN11.08

The three-dimensional conformation of an inhibitor is a determining factor in its binding affinity and selectivity. The stereochemical and conformational factors of indazole derivatives influence their contacts and interaction energy within the kinase pocket. nih.gov The presence of different substituents can lead to distinct binding poses and alter the distribution of hydrogen bonds in the enzyme's active site. nih.gov For example, the introduction of bulky substituents like a carbazole (B46965) group can result in a different binding orientation compared to smaller substituents. nih.gov

Mechanistic Investigations of Molecular Interactions

Mechanistic studies provide a deeper understanding of how these compounds exert their biological effects at a cellular level. For potent indazole derivatives, the mechanism often extends beyond simple enzyme inhibition to the modulation of entire signaling cascades.

In the case of 3-ethynyl-1H-indazole analogs, compounds were found to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. nih.gov These compounds acted as multi-kinase inhibitors, targeting PI3Kα, PDK1, and mTOR directly, thereby inhibiting downstream signaling events like AKT phosphorylation. nih.gov

For another series of 1H-indazole-3-amine derivatives, the most potent compound, 6o, was shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.gov Mechanistic investigations revealed that compound 6o's effects were potentially mediated by inhibiting members of the anti-apoptotic Bcl-2 protein family and modulating the p53/MDM2 pathway. nih.gov By up-regulating the tumor suppressor protein p53 and down-regulating its negative regulator MDM2, the compound could effectively trigger the cell's own apoptotic machinery. nih.gov These findings illustrate that the molecular interactions of the indazole scaffold can translate into complex cellular responses, making them valuable candidates for therapeutic development. nih.gov

Enzyme Inhibition and Receptor Binding Studies

While specific enzyme inhibition and receptor binding data for this compound are not extensively detailed in publicly available literature, studies on closely related 3-ethynyl-1H-indazole derivatives provide significant insights into the potential activity of this scaffold. These analogues have been evaluated for their ability to inhibit key enzymes in oncogenic pathways.

Research has demonstrated that the 1H-indazole-3-amine structure is an effective fragment for binding to the hinge region of kinases. nih.gov This interaction is crucial for the inhibitory activity of many kinase inhibitors. The ethynyl group at various positions on the indazole ring has been explored to probe the binding pocket of different kinases and to optimize potency and selectivity.

For instance, a series of 3-ethynyl-1H-indazoles were synthesized and evaluated as potential kinase inhibitors. nih.gov The inhibitory activities of these compounds against critical components of the PI3K pathway, including PI3K, PDK1, and mTOR, were assessed. Selected compounds from this series demonstrated low micromolar inhibition, highlighting the potential of the ethynyl-indazole scaffold in targeting this pathway. nih.gov

Table 1: Illustrative Kinase and Cell-Based Assay Results for 3-ethynyl-1H-indazole Analogues

Compound IDModificationTarget KinaseIC50 (µM)Cellular Assay Inhibition
Analogue 1Phenyl group attached to the ethynyl moietyPI3Kα>10Not specified
Analogue 2Aniline group attached to the ethynyl moietyPI3Kα1.05AKT & PRAS40 phosphorylation
Analogue 3Pyridinyl group attached to the ethynyl moietyPI3Kα0.361AKT & PRAS40 phosphorylation

Note: The data presented is for 3-ethynyl-1H-indazole analogues and is intended to be illustrative of the potential activity of the this compound scaffold. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., PI3K Pathway, Kinase Inhibition)

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in many human cancers. mdpi.comnih.govtbzmed.ac.ir The indazole scaffold has been a focus for the development of inhibitors targeting this pathway. nih.govdntb.gov.ua

Studies on 3-ethynyl-1H-indazole derivatives have shown that they can effectively inhibit the PI3K signaling pathway. nih.gov This inhibition is observed through the reduced phosphorylation of downstream targets such as AKT and PRAS40. Certain compounds within this series were found to inhibit both PI3K and mTOR kinases, indicating a potential for dual-target inhibition which can be advantageous in cancer therapy. nih.gov The substitution pattern on the terminal alkyne was found to be critical for the observed biological activity, with aromatic and heteroaromatic groups often leading to enhanced potency. nih.gov

The general mechanism of action for such kinase inhibitors involves competing with ATP for binding to the catalytic site of the kinase. The 1H-indazole-3-amine core serves as a bioisostere for the adenine (B156593) ring of ATP, forming key hydrogen bonds with the hinge region of the kinase. nih.gov This binding event prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals that drive cell growth and proliferation.

Analysis of Molecular Recognition and Binding Modes (e.g., Hinge Region Binding)

The 1H-indazole-3-amine moiety is recognized as a privileged scaffold in kinase inhibitor design due to its ability to form specific and crucial interactions with the hinge region of the kinase ATP-binding site. nih.gov This region connects the N- and C-lobes of the kinase domain and is a critical anchoring point for ATP and competitive inhibitors.

Molecular modeling studies of 3-ethynyl-1H-indazole derivatives have elucidated the key interactions responsible for their inhibitory activity. The N1 and the exocyclic amino group of the indazole core typically form two or three hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. nih.gov This bidentate hydrogen bonding pattern mimics the interaction of the adenine base of ATP and is a hallmark of many potent kinase inhibitors.

The ethynyl substituent at the 6-position of the indazole ring is projected to extend into a specific pocket of the ATP-binding site. The nature of the substituent at the terminus of the ethynyl group can be modified to exploit interactions with different amino acid residues within this pocket, thereby influencing the inhibitor's potency and selectivity profile. For example, the introduction of a phenyl or pyridyl group can lead to favorable hydrophobic or polar interactions, respectively. nih.gov

Scaffold-Based Drug Design and Lead Optimization Principles

The this compound core serves as a versatile starting point for the design and optimization of novel therapeutic agents. Its inherent drug-like properties and established role as a kinase hinge-binder make it an attractive scaffold for the application of various medicinal chemistry strategies.

Application of Scaffold Hopping and Molecular Hybridization Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a known active molecule with a chemically different but functionally equivalent scaffold. The goal is to identify novel chemotypes with improved properties such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. The indazole nucleus is often used as a scaffold hop from other heterocyclic systems like indoles or benzimidazoles in the design of kinase inhibitors. nih.gov

Design of Targeted Molecular Entities for Specific Protein Interactions

The design of targeted molecular entities based on the this compound scaffold is guided by a deep understanding of the three-dimensional structure of the target protein. Structure-based drug design (SBDD) techniques, such as X-ray crystallography and molecular modeling, are employed to visualize the binding site and to design molecules that can form optimal interactions.

The ethynyl group at the 6-position provides a vector for chemical modification, allowing for the introduction of various substituents that can probe and occupy different sub-pockets within the protein's active site. This allows for the fine-tuning of the inhibitor's affinity and selectivity. For instance, by introducing a substituent that can form a specific interaction with a non-conserved amino acid residue in the target kinase, it is possible to design an inhibitor that is highly selective for that particular kinase, thereby minimizing off-target effects.

The 3-amino group can also be modified to introduce additional interaction points or to modulate the physicochemical properties of the molecule. The ultimate goal is to design a molecule that has a high affinity for the target protein, a favorable selectivity profile, and good drug-like properties, making it a suitable candidate for further preclinical and clinical development.

Computational Studies and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like 6-ethynyl-1H-indazol-3-amine. nih.gov These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Key Electronic Properties Investigated:

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electron-rich and electron-deficient regions of a molecule. For this compound, the MEP surface would likely show negative potential (electron-rich) around the nitrogen atoms of the indazole ring and the amine group, indicating their roles as hydrogen bond acceptors. The hydrogen atoms of the amine and the N-H of the indazole ring would exhibit positive potential, marking them as hydrogen bond donors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. A smaller gap suggests higher reactivity. For indazole derivatives, the HOMO is typically distributed over the bicyclic ring system, while the LUMO's location can be influenced by substituents. The ethynyl (B1212043) group, being an electron-withdrawing group, could influence the energy and distribution of these orbitals.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge distribution and delocalization of electrons within the molecule. This analysis can quantify the charge on each atom, providing a more detailed picture of the electronic environment.

Table of Calculated Electronic Properties for a Representative Indazole Derivative:

PropertyCalculated ValueSignificance
HOMO Energy-6.2 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.4 eVRelates to chemical reactivity and stability
Dipole Moment3.5 DIndicates the overall polarity of the molecule

Note: The values in this table are illustrative for a generic indazole derivative and would need to be specifically calculated for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Protein Binding Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. biotech-asia.orgmdpi.com This is particularly relevant for this compound, as the indazole scaffold is a known hinge-binding fragment in many kinase inhibitors. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time. researchgate.netnih.govresearcher.life MD simulations provide a dynamic view of the interactions, allowing researchers to observe how the ligand and protein adjust their conformations to achieve an optimal fit. Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's position.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.

Conformational Analysis and Tautomerism Energetics of Indazole Systems

The indazole ring can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. researchgate.net For most indazole derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netresearchgate.net Computational studies can quantify this energy difference. The stability of tautomers can be influenced by substituents and the surrounding environment (e.g., solvent).

Conformational analysis focuses on the different spatial arrangements of atoms that can be achieved through rotation around single bonds. For this compound, the primary source of conformational flexibility would be the rotation of the amine group. Quantum chemical calculations can be used to determine the energy profile of this rotation and identify the most stable conformations.

Table of Tautomeric Energy Differences for Indazole:

TautomerRelative Energy (kcal/mol)Stability
1H-Indazole0.0Most Stable
2H-Indazole+3.6 to +5.3Less Stable

Note: These values are for the parent indazole and may be influenced by the substituents in this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net To build a QSAR model for indazole derivatives, a dataset of compounds with known activities against a specific biological target is required.

Various molecular descriptors would be calculated for each compound, including:

2D Descriptors: Molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors.

3D Descriptors: Molecular shape, surface area, and volume.

Electronic Descriptors: Dipole moment, HOMO/LUMO energies.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that predicts the biological activity based on these descriptors. A robust QSAR model can be used to predict the activity of new, unsynthesized compounds like this compound. The model would highlight the importance of certain features, for instance, the steric and electronic contributions of the 6-ethynyl group, for the predicted activity.

Virtual Screening and De Novo Design Applications for Novel Indazole Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. longdom.org If this compound is identified as a hit compound, its structure can be used as a starting point for virtual screening. One could search for commercially available or virtual compounds that are structurally similar to it.

De novo design, on the other hand, involves designing a novel molecule from scratch. nih.gov Fragments of known active molecules, including the 1H-indazol-3-amine core, can be used as building blocks. Computational programs can then suggest modifications or additions to this core, such as the ethynyl group at various positions, to optimize binding to a target protein. These methods can be used to explore the chemical space around the this compound scaffold to design new derivatives with potentially improved properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 6-ethynyl-1H-indazol-3-amine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are observed. The protons on the indazole ring system typically appear in the aromatic region of the spectrum. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) provide crucial information about the electronic environment and spatial relationship of neighboring protons. The ethynyl (B1212043) proton is expected to produce a characteristic singlet, while the amine (NH₂) protons may appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their neighboring atoms. The carbons of the ethynyl group are expected to have characteristic chemical shifts in the typical range for sp-hybridized carbons.

Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound based on analysis of related indazole structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indazole Ring Protons~7.0 - 8.0~110 - 150
Ethynyl Proton (-C≡CH)~3.0 - 3.5-
Amine Protons (-NH₂)Broad Signal-
Ethynyl Carbons (-C≡CH)-~70 - 90

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of its molecular formula (C₉H₇N₃).

In a typical mass spectrum of this compound, a prominent peak corresponding to the protonated molecule ([M+H]⁺) would be observed. The measured mass-to-charge ratio (m/z) for this ion would be approximately 170.0718, consistent with the calculated exact mass of the compound.

Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. Under ionization, the molecule can break apart into smaller, characteristic fragment ions. The masses of these fragments can help to confirm the presence of specific structural motifs, such as the indazole ring and the ethynyl group.

Ion Calculated m/z Description
[M+H]⁺170.0718Protonated molecular ion
Fragment IonsVariesResult from the cleavage of bonds within the molecule, providing structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amine (NH₂) and the indazole N-H are expected to appear as distinct bands in the region of 3200-3500 cm⁻¹. The C≡C stretching vibration of the terminal alkyne group will likely produce a sharp, weak to medium intensity band around 2100-2150 cm⁻¹. The ≡C-H stretching vibration of the ethynyl group should also be observable as a sharp peak around 3300 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the indazole ring will be present in their characteristic regions.

Functional Group Characteristic Absorption Band (cm⁻¹)
N-H Stretch (Amine & Indazole)3200 - 3500
≡C-H Stretch (Alkyne)~3300
C≡C Stretch (Alkyne)2100 - 2150
Aromatic C-H Stretch3000 - 3100
Aromatic C=C Stretch1450 - 1600

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of this compound and for analyzing it within complex mixtures. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent).

For purity determination, a sample of the compound is injected into the HPLC system, and the resulting chromatogram is analyzed. A pure compound will ideally show a single, sharp peak at a specific retention time. The presence of additional peaks indicates the presence of impurities. The peak area is proportional to the concentration of the compound, allowing for quantitative determination of purity.

A typical HPLC method for a compound like this compound would likely employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

Parameter Typical Conditions
Column Reverse-phase (e.g., C18, 5 µm particle size)
Mobile Phase Gradient of water and acetonitrile/methanol (with 0.1% formic acid)
Flow Rate 0.5 - 1.5 mL/min
Detection UV-Vis at a specific wavelength (e.g., 254 nm)
Retention Time Specific to the exact method conditions

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be mathematically analyzed to generate a detailed model of the crystal lattice and the molecular structure within it.

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide unambiguous information on bond lengths, bond angles, and intermolecular interactions in the solid state. This data is invaluable for understanding the compound's physical properties and its potential interactions with biological targets. As of now, publicly available crystal structure data for this compound has not been reported.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Key emerging strategies include:

Transition-Metal-Catalyzed C-H Activation: This powerful technique allows for the direct formation of C-N or C-C bonds on the indazole core, bypassing the need for pre-functionalized starting materials. rsc.orgnih.gov Catalysts based on rhodium, cobalt, or copper can enable more direct and efficient routes to substituted indazoles. nih.govnih.gov

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. acs.orgnih.gov A flow-based synthesis of indazole derivatives can minimize reaction times and improve control over reaction parameters, leading to higher purity and yield. researchgate.netresearchgate.net

One-Pot Procedures: Combining multiple reaction steps into a single operationally simple process, such as a condensation followed by a Cadogan reductive cyclization, reduces solvent waste and purification steps. acs.orgorganic-chemistry.org This approach streamlines the synthesis of the core indazole structure.

Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches for Indazole Derivatives
ParameterTraditional Approach (e.g., Classical Cyclization)Emerging Sustainable Approach (e.g., C-H Activation/Flow Chemistry)
Starting MaterialsOften require pre-functionalization (e.g., ortho-halobenzonitriles)Utilizes simpler, more abundant starting materials (e.g., anilines, imidates)
Atom EconomyModerate; often generates stoichiometric byproductsHigh; forms bonds directly with minimal waste
Solvent/Reagent UseOften relies on harsh reagents and large volumes of organic solventsEmploys greener solvents (e.g., PEG-400), milder conditions, and catalytic reagents acs.org
Process Safety & ScalabilityCan involve hazardous intermediates and challenges in scaling upEnhanced safety and straightforward scalability using flow reactors acs.orgnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

While the indazole scaffold is a cornerstone of kinase inhibitor design for oncology, its therapeutic potential is far broader. nih.govresearchgate.net The unique structural features of 6-ethynyl-1H-indazol-3-amine, particularly the 3-amino and 6-ethynyl groups, provide versatile handles for targeting a diverse range of biological macromolecules.

Future research will likely focus on:

Beyond Kinases: The indazole nucleus is a privileged scaffold that can be adapted to target other enzyme families and receptors. nih.govsci-hub.se Emerging areas include inhibitors for epigenetic targets (e.g., histone deacetylases), metabolic enzymes, and proteins involved in neurodegenerative diseases like Parkinson's. nih.gov

Targeted Covalent Inhibition: The 6-ethynyl group can serve as a "warhead" precursor or a reactive handle for designing targeted covalent inhibitors. These inhibitors can form a permanent bond with a specific amino acid residue (like cysteine) in a target protein, leading to high potency and prolonged duration of action. researchgate.net

Infectious and Parasitic Diseases: Indazole derivatives have demonstrated promising activity against a range of pathogens, including Mycobacterium tuberculosis, protozoa like Giardia intestinalis, and various fungi. nih.govmdpi.com Tailoring the this compound scaffold could lead to new classes of anti-infective agents.

Table 2: Established vs. Emerging Therapeutic Targets for Indazole Scaffolds
Target ClassEstablished ExamplesEmerging/Future Targets
Protein KinasesVEGFR, Bcr-Abl, ALK, FGFRs in oncology and inflammation nih.govsemanticscholar.orgSalt-Inducible Kinases (SIKs) for immunology, Unc-51-like kinase 1 (ULK1) for autophagy nih.govdigitellinc.com
Non-Kinase EnzymesPoly (ADP-ribose) polymerase (PARP)Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO) for neurodegeneration/cancer nih.gov
ReceptorsLimited explorationSerotonin receptors (5-HT) for neurological disorders, Adrenergic receptors (AR) sci-hub.se
Pathogen TargetsLimited explorationEnzymes specific to M. tuberculosis, Giardia intestinalis, Candida albicans nih.govmdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by dramatically accelerating the design-make-test-analyze cycle. ijirt.orgnih.gov For a scaffold like this compound, AI offers powerful tools to explore chemical space and design novel molecules with optimized properties. nih.gov

Key applications include:

De Novo Drug Design: Generative models, such as deep neural networks and chemical language models, can be trained on existing libraries of indazole-based compounds. nih.govtandfonline.com These models can then generate novel derivatives of this compound that are predicted to have high affinity for a specific biological target. researchgate.net

Predictive Modeling: AI algorithms can predict crucial drug-like properties, such as binding affinity, selectivity, solubility, and metabolic stability, even before a compound is synthesized. nih.govmdpi.com This allows researchers to prioritize the most promising candidates, saving significant time and resources.

Virtual Screening: ML models can rapidly screen vast virtual libraries of compounds to identify those most likely to interact with a target of interest, a process far faster than traditional high-throughput screening. researchgate.net

Potential Applications Beyond Medicinal Chemistry (e.g., Materials Science, Agrochemistry)

The chemical properties of the indazole ring and the ethynyl (B1212043) functional group are not only valuable in a biological context but also hold promise for applications in materials science and agrochemistry. researchgate.net

Materials Science: The rigid, aromatic structure of the indazole core makes it an interesting building block for organic electronic materials. researchgate.net Indazole and imidazole (B134444) derivatives have been explored for use in organic light-emitting devices (OLEDs). google.com The 6-ethynyl group is particularly useful as it can participate in polymerization reactions or "click" chemistry, allowing the molecule to be incorporated into larger polymer chains or attached to surfaces to create functional materials.

Agrochemistry: Nitrogen-containing heterocyclic compounds are a staple of the agrochemical industry, found in many herbicides, fungicides, and insecticides. researchgate.net The biological activity of indazole derivatives suggests that novel compounds based on the this compound structure could be developed as next-generation crop protection agents.

Multidisciplinary Collaborations in Ethynyl-Indazole Research

Advancing the frontiers of research on this compound requires a convergence of expertise from diverse scientific disciplines. drugdiscoverytrends.com The era of siloed research is giving way to integrated, multidisciplinary teams that can tackle complex challenges more effectively. Future breakthroughs will be driven by strategic partnerships between academia and industry. acs.orgresearchgate.netpharmacytimes.com

A successful research program would involve:

Synthetic and Medicinal Chemists: To design and create novel derivatives and develop efficient, sustainable synthetic routes. chemicalkinomics.com

Computational Chemists and Data Scientists: To employ AI/ML for de novo design, predictive modeling, and virtual screening. ijirt.orgdiscoveryontarget.com

Structural Biologists: To solve the crystal structures of indazole derivatives bound to their targets, providing crucial insights for structure-based drug design. chemicalkinomics.com

Pharmacologists and Cell Biologists: To evaluate the efficacy of new compounds in cellular and animal models and to elucidate their mechanisms of action. drugdiscoverytrends.com

Materials Scientists and Chemical Engineers: To explore and develop non-medical applications in electronics and agrochemicals.

Such collaborative efforts ensure that fundamental discoveries in chemistry are efficiently translated into tangible therapeutic and technological innovations. nih.gov

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon connectivity (e.g., ethynyl proton at ~2.5–3.5 ppm).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves bond angles and confirms regiochemistry .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±0.001 Da).

What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives in kinase inhibition studies?

Q. Advanced

  • Functional group substitution : Systematically modify the ethynyl or amine group to assess steric/electronic effects.
  • Kinase profiling : Use ATP-competitive binding assays (e.g., FRET-based) to quantify IC₅₀ values against target kinases.
  • Computational docking : Pair experimental IC₅₀ data with molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes .

How can researchers resolve contradictions in biological activity data observed across different assay conditions for this compound?

Q. Advanced

  • Assay standardization : Control variables like buffer pH, ATP concentration, and cell passage number.
  • Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Meta-analysis : Compare data across studies while adjusting for batch effects or protocol disparities. Contradictions may arise from solvent interference (e.g., DMSO >1% alters membrane permeability) .

What are the recommended storage conditions and handling protocols to ensure the stability of this compound in laboratory settings?

Q. Basic

  • Storage : Protect from light at 2–8°C under inert atmosphere (argon) to prevent oxidation.
  • Handling : Use gloveboxes for air-sensitive steps. PPE (gloves, goggles) is mandatory due to potential acute toxicity .
  • Stability testing : Monitor degradation via HPLC every 3 months.

What in vivo models are suitable for evaluating the pharmacokinetic and pharmacodynamic properties of this compound?

Q. Advanced

  • Rodent models : Use Sprague-Dawley rats for oral bioavailability studies. Plasma half-life (t½) and tissue distribution (e.g., liver, brain) are critical metrics.
  • Disease models : Xenograft mice (e.g., HCT-116 colorectal tumors) assess antitumor efficacy.
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in urine and plasma .

How can computational methods be integrated with experimental data to predict the binding modes of this compound with target proteins?

Q. Advanced

  • Docking workflows : Use Schrödinger Suite or MOE to simulate ligand-protein interactions. Prioritize poses with hydrogen bonds to hinge regions (e.g., kinase ATP pockets).
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability.
  • Free energy calculations : MM-PBSA/GBSA quantifies ΔGbinding for SAR optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.